[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in the field of life sciences. It is characterized by its unique molecular structure, which includes a purine base linked to a ribose sugar, both of which are acetylated. This compound is often used in scientific research due to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps. The process begins with the preparation of the purine base, followed by its attachment to the ribose sugar. The final step involves acetylation to protect the hydroxyl groups on the sugar .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the ribose sugar.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Commonly involves the replacement of the chlorine atom on the purine base with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different biological activities .
Scientific Research Applications
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate is widely used in scientific research due to its versatility:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The pathways involved often include the inhibition of DNA or RNA polymerases, making it a potent antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
- [(2R,3S,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
- [(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol]
Uniqueness
What sets [(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate apart is its specific acetylation pattern and the presence of a chlorine atom on the purine base. These features contribute to its unique biological activity and make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18ClN5O7 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11?,12+,15-/m1/s1 |
InChI Key |
HLVGVJFVAKPFOZ-BWIWHEPQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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